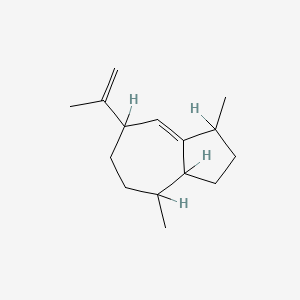
gamma-Gurjunene
Vue d'ensemble
Description
Gamma-Gurjunene is a natural carbotricyclic sesquiterpene . It is most commonly found in gurjun balsam, an essential oil compound extracted from plants of the genus Dipterocarpus . It has a musty odor .
Synthesis Analysis
Gamma-Gurjunene is obtained by isomerization of alpha-gurjunene in acidic medium . Oxidation of gamma-gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .Molecular Structure Analysis
The molecular formula of gamma-Gurjunene is C15H24 . Its molecular weight is 204.3511 . The IUPAC Standard InChI isInChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1 . Chemical Reactions Analysis
The oxidation of gamma-Gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .Physical And Chemical Properties Analysis
Gamma-Gurjunene has a boiling point of 276.00 to 277.00 °C at 760.00 mm Hg . Its vapor pressure is 0.008000 mmHg at 25.00 °C . The flash point is 228.00 °F or 108.89 °C . It is soluble in alcohol and insoluble in water .Applications De Recherche Scientifique
Biotransformation Studies
Research on γ-Gurjunene has explored its biotransformation using plant pathogenic fungi. Miyazawa, Honjo, and Kameoka (1998) investigated this process with the fungus Glomerella cingulata, which led to the formation of various oxidized products of γ-Gurjunene (Miyazawa, Honjo, & Kameoka, 1998).
Chemical Synthesis and Transformation
Bombarda, Gaydou, Faure, and Smadja (1997) studied the synthesis of sesquiterpene epoxides and alcohols from γ-Gurjunene. Their research involved the oxidation and reduction of γ-Gurjunene, leading to various compounds, which were analyzed using techniques like NMR and gas chromatography-mass spectrometry (Bombarda, Gaydou, Faure, & Smadja, 1997).
Role in Natural Biosynthesis
Schmidt, Bouwmeester, Bülow, and König (1999) isolated (-)-alpha-gurjunene synthase from Solidago canadensis leaves. Their study suggested that (-)-alpha-gurjunene and (+)-gamma-gurjunene are likely precursors for other sesquiterpenes in S. canadensis. The research provided insights into the enzyme's activity and its role in sesquiterpene biosynthesis (Schmidt et al., 1999).
Anti-Insectan Properties
Richardson, Messer, Newton, and Lindeman (1991) explored the anti-insectan properties of compounds derived from Dipterocarpus kerrii tree resins, including derivatives of γ-Gurjunene. Their bioassays demonstrated the toxicity of these compounds against termites, suggesting a potential application in pest control (Richardson, Messer, Newton, & Lindeman, 1991).
Propriétés
IUPAC Name |
1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYRYUZIBGFLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275870 | |
| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Gurjunene | |
CAS RN |
22567-17-5, 915104-82-4 | |
| Record name | gamma-Gurjunene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


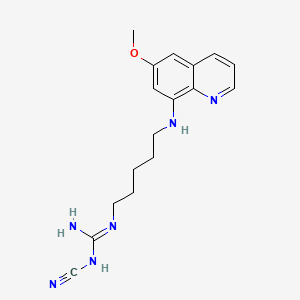
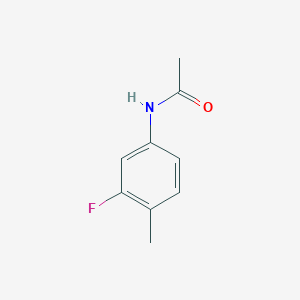

![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)
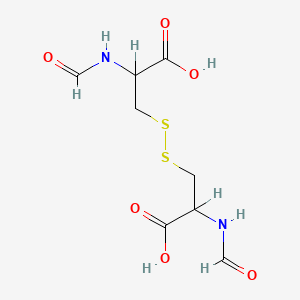
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)



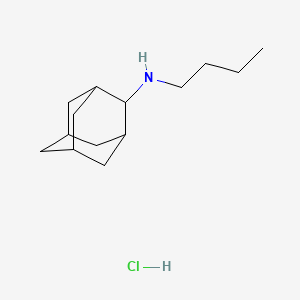
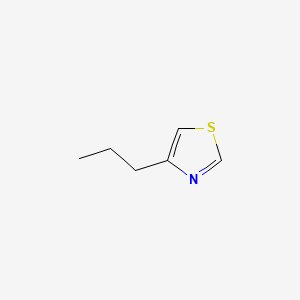

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B1614790.png)